(4S)-1-benzyl-3,3-dimethylpiperidin-4-ol

Physicochemical property Blood-brain barrier permeability CNS drug design

Procure the (4S)-enantiomer of 1-benzyl-3,3-dimethylpiperidin-4-ol (CAS 324769-02-0) to exploit stereospecific sigma receptor SAR. This chiral piperidine-4-ol combines a para-hydroxyl handle with geminal 3,3-dimethyl substitution (ΔLogP +0.64 vs. unsubstituted N-benzyl-4-hydroxypiperidine), enhancing predicted BBB permeability and restricting ring conformation for biased target engagement. Procure with documented patent linkage (EP1204660 B1) for IP-secure CNS lead optimization.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B8059234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-1-benzyl-3,3-dimethylpiperidin-4-ol
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1(CN(CCC1O)CC2=CC=CC=C2)C
InChIInChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3/t13-/m0/s1
InChIKeyZOTKRTQMBDUPHD-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-1-Benzyl-3,3-dimethylpiperidin-4-ol: Chiral Piperidine Scaffold for Stereospecific CNS Ligand Development


(4S)-1-Benzyl-3,3-dimethylpiperidin-4-ol (CAS 324769-02-0) is a chiral piperidine derivative bearing a para-hydroxyl group, geminal dimethyl substitution at the 3-position, and an N-benzyl protecting group [1]. The compound belongs to the privileged 3,3-dimethylpiperidine class, which has demonstrated high-affinity interactions with sigma receptors (σ1 and σ2) and the emopamil binding protein (EBP) site [2]. The defined (4S) absolute stereochemistry at the hydroxyl-bearing carbon provides a critical handle for exploring enantioselective structure-activity relationships (SAR) at central nervous system (CNS) targets, distinguishing it from racemic or opposite-enantiomer preparations commonly encountered in procurement catalogs .

Why Generic 4-Piperidinols Cannot Replace (4S)-1-Benzyl-3,3-dimethylpiperidin-4-ol in Stereospecific SAR Programs


Procurement specifications for 1-benzyl-3,3-dimethylpiperidin-4-ol often list the racemic mixture or undefined stereochemistry, yet the (4S) configuration is non-interchangeable with its (4R) enantiomer or achiral analogs lacking the gem-dimethyl motif. Substituting an unsubstituted N-benzyl-4-hydroxypiperidine (LogP ~1.58) for the 3,3-dimethyl derivative (LogP ~2.22) alters lipophilicity by approximately 0.64 log units, directly impacting blood-brain barrier permeability predictions and target engagement profiles [1]. Furthermore, the gem-dimethyl groups restrict conformational flexibility of the piperidine ring, a feature absent in 4-piperidinols without 3,3-substitution, which can lead to divergent receptor subtype selectivity as demonstrated across sigma receptor binding assays [2].

Quantitative Differentiation Evidence for (4S)-1-Benzyl-3,3-dimethylpiperidin-4-ol vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted N-Benzyl-4-hydroxypiperidine

The 3,3-dimethyl substitution on the piperidine ring significantly increases lipophilicity relative to the unsubstituted analog. The target compound has a computed LogP of 2.22, compared to 1.58 for 1-benzyl-4-hydroxypiperidine, a ΔLogP of +0.64 reflecting greater hydrophobicity conferred by the gem-dimethyl groups [1]. This difference is consistent with the established structure-activity relationship in sigma receptor ligands where increased lipophilicity from 3,3-dimethyl substitution enhances membrane partitioning and target engagement [2].

Physicochemical property Blood-brain barrier permeability CNS drug design

Class-Level Sigma Receptor Affinity of 3,3-Dimethylpiperidine Scaffold

The 3,3-dimethylpiperidine scaffold forms the core of highly potent sigma receptor ligands. The best-in-class compound 1-[4-(2,3-dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (26) demonstrated apparent Ki = 1.75 nM at σ1 and Ki = 1.54 nM at the EBP site, with 138- to 157-fold selectivity over σ2 [1]. While the target compound itself lacks reported binding data, its 3,3-dimethylpiperidine core is shared with these high-affinity ligands, whereas 4-piperidinols without this substitution motif show fundamentally different SAR profiles [2].

Sigma receptor Radioligand binding CNS pharmacology

Class-Level H3 Receptor Antagonism: Human vs. Mouse Selectivity of 4-Piperidinol Core

Substituted 4-piperidinol derivatives, including the scaffold of the target compound, have been characterized as potent human H3 receptor antagonists. The core chemotype exhibits up to a 60-fold preference for inhibiting human H3 over mouse H3 receptors, a critical species-selectivity parameter for translational CNS research. Additionally, the series demonstrates low binding affinity for the hERG channel, suggesting a reduced cardiac liability risk [1]. This species-selectivity and cardiac safety profile are inherent to the 4-piperidinol pharmacophore and are not guaranteed when substituting with alternative piperidine-based scaffolds.

Histamine H3 receptor Species selectivity hERG safety

Patent-Documented Utility as a Key Synthetic Intermediate (Eli Lilly EP1204660 B1)

The compound is explicitly cited as a synthetic intermediate in Eli Lilly and Company's patent EP1204660 B1 (granted 2004) . This patent documentation provides verifiable evidence of the compound's role in a pharmaceutical synthesis pathway, distinguishing it from structurally similar intermediates that lack documented industrial-scale synthetic utility. In contrast, many N-benzyl piperidine derivatives available in the research chemicals market have no patent-attested synthetic applications.

Synthetic intermediate Patent-protected synthesis Pharmaceutical development

Optimal Procurement and Application Scenarios for (4S)-1-Benzyl-3,3-dimethylpiperidin-4-ol Based on Quantitative Evidence


Enantioselective Sigma-1 Receptor Ligand Development

Programs developing stereospecific σ1 receptor ligands benefit from procuring the (4S)-enantiomer rather than the racemate. The 3,3-dimethylpiperidine scaffold achieves σ1 Ki values as low as 0.14 nM in optimized derivatives [1], and the defined (4S) stereochemistry enables SAR exploration of the hydroxyl-bearing carbon's contribution to receptor binding. The enhanced LogP (2.22 vs. 1.58 for unsubstituted analogs) supports CNS penetration requirements for sigma receptor-targeted neurological indications [2].

Histamine H3 Receptor Antagonist Optimization with Species Selectivity

The 4-piperidinol core confers up to 60-fold human-over-mouse H3 receptor selectivity and low hERG channel binding affinity [1]. Procuring this compound as a synthetic intermediate allows medicinal chemistry teams to build upon a core pharmacophore with pre-validated species selectivity, reducing the risk of translational failure when moving from rodent efficacy models to human target engagement studies.

CNS-Targeted Building Block Requiring Defined Stereochemistry and Enhanced Lipophilicity

For CNS drug discovery programs where blood-brain barrier penetration is a key optimization parameter, the (4S)-1-benzyl-3,3-dimethylpiperidin-4-ol scaffold offers a quantifiable lipophilicity advantage (ΔLogP +0.64 vs. unsubstituted N-benzyl-4-hydroxypiperidine) [1]. The gem-dimethyl groups also restrict conformational flexibility of the piperidine ring, potentially biasing toward bioactive conformations, a feature absent in procurement alternatives lacking 3,3-substitution [2].

Patent-Guided Pharmaceutical Intermediate Sourcing

Organizations requiring traceable, industry-validated synthetic intermediates can reference the compound's documented role in Eli Lilly patent EP1204660 B1 [1]. This patent linkage provides procurement justification that distinguishes this compound from commercially available N-benzyl piperidine derivatives without equivalent regulatory or intellectual property provenance.

Quote Request

Request a Quote for (4S)-1-benzyl-3,3-dimethylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.